Acid Green 22 (C.I. 42170): Structural Mechanics, Physicochemical Properties, and Application Workflows
Acid Green 22 (C.I. 42170): Structural Mechanics, Physicochemical Properties, and Application Workflows
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Acid Green 22 is a highly soluble, synthetic organic dye utilized across industrial materials, biological staining, and cosmetic formulations. As a member of the triarylmethane class, its robust chromophore provides excellent tinctorial strength. This whitepaper deconstructs the chemical properties, binding kinetics, and toxicological profile of Acid Green 22, providing researchers with field-proven, self-validating protocols for its implementation in analytical and biological workflows.
Chemical Identity & Structural Mechanics
Acid Green 22 (Color Index No. 42170) is structurally classified as a triarylmethane (or triphenylmethane) dye[1]. The molecular architecture features a central
The molecule is functionalized with N-ethyl-m-sulfobenzylamino groups[2]. These sulfonate groups (
Physicochemical Profile
The baseline physical and chemical properties of Acid Green 22 dictate its stability and compatibility in various solvent systems.
Table 1: Key Physicochemical Properties of Acid Green 22
| Property | Value |
| Chemical Name | 4,4'-bis(N-ethyl-m-sulfobenzylamino)-2,2-dimethyl-2"-chloro-triphenylmethane, monosodium salt |
| CAS Registry Number | 5863-51-4[3] |
| Color Index (C.I.) Number | 42170[3] |
| Molecular Formula | C39H38ClN2NaO6S2[1] |
| Molecular Weight | 753.3 g/mol [1] |
| Appearance | Dark green powder[3] |
| Solubility | Highly soluble in water; slightly soluble in ethanol[2][3] |
| Optimal pH Stability | pH 3.0 – 9.0[3] |
| Lightfastness (AATCC) | 1-3 (Low to moderate; where 8 is highest)[3] |
Mechanism of Action: Dye-Substrate Interactions
Acid Green 22 interacts with biological tissues, proteinaceous fibers (e.g., silk, wool), and synthetic polyamides primarily through electrostatic (ionic) bonding , supplemented by van der Waals forces and hydrogen bonding[4][3].
The Causality of Binding:
The binding affinity is strictly pH-dependent. In an acidic environment (typically pH 3-4), the basic amino acid residues of target proteins (such as lysine, arginine, and histidine) become protonated, yielding a net positive charge (
Caption: Electrostatic binding mechanism of Acid Green 22 to target proteins.
Experimental Workflows & Analytical Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning any failure in the chemical logic of the assay will present as an immediate, quantifiable error.
Protocol 1: Spectrophotometric Validation and Purity Analysis
Objective: To quantify dye concentration and verify batch-to-batch consistency prior to downstream formulation.
Causality: Triphenylmethane dyes are susceptible to structural shifts (e.g., conversion to a colorless carbinol base) at highly alkaline pH. Therefore, measurements must be conducted in a buffered, slightly acidic solvent to maintain the integrity of the chromophore.
Self-Validation: The protocol incorporates a serial dilution of a certified reference standard. If the
Methodology:
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Stock Preparation: Dissolve Acid Green 22 to a concentration of 1 mg/mL in a 50 mM sodium acetate buffer (pH 5.0). Stir for 15 minutes to ensure complete dissolution.
-
Standard Curve Generation: Prepare a serial dilution gradient (e.g., 10, 20, 30, 40, 50 µg/mL) using the same buffer.
-
Measurement: Blank the UV-Vis spectrophotometer with the acetate buffer. Measure the absorbance of each standard at the empirically determined
(typically ~620-640 nm for this green chromophore). -
Validation: Plot Absorbance vs. Concentration. Confirm linearity (
).
Protocol 2: Polyacrylamide Gel Electrophoresis (PAGE) Protein Staining
Objective: To visualize and quantify separated proteins within a polyacrylamide matrix using Acid Green 22 (often referenced historically in lab settings as Alkali Fast Green 10G)[5]. Causality: Unfixed proteins will diffuse out of the gel matrix. The fixation solution (acetic acid/methanol) denatures the proteins, precipitating them while simultaneously protonating basic residues. This protonation is the absolute prerequisite for the anionic Acid Green 22 molecules to bind[4]. Self-Validation: Inclusion of a known protein standard (e.g., Bovine Serum Albumin) at varying concentrations in adjacent lanes. If the standard lanes do not exhibit a linear increase in densitometric signal, the staining/destaining equilibrium has not been reached.
Methodology:
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Fixation: Submerge the post-electrophoresis gel in a solution of 40% methanol and 10% acetic acid in deionized water for 30 minutes.
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Staining: Incubate the gel in 0.1% (w/v) Acid Green 22 dissolved in the fixation buffer for 1-2 hours under continuous, gentle agitation.
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Destaining: Transfer the gel to a destaining solution (10% methanol, 10% acetic acid) to remove unbound dye from the polyacrylamide matrix. Replace the solution periodically until the background is optically clear.
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Quantification: Image the gel using a densitometer and correlate the band intensities of unknown samples against the internal BSA standard curve.
Caption: Workflow of protein staining in PAGE using Acid Green 22.
Toxicological Profile & Regulatory Grounding
Acid Green 22 exhibits a highly favorable acute toxicity profile. In mammalian models, the oral LD50 was determined to be >10 g/kg in both mice and rats[2]. Dermal toxicity and irritation studies demonstrated that the application of 500 mg of undiluted substance to abraded and intact rabbit skin under occlusion produced no observable irritation[2]. Eye irritation tests using 100 mg of the undiluted powder were either negative or showed only slight, fully reversible conjunctival changes[2].
Despite its low acute toxicity, the regulatory landscape for Acid Green 22 is conservative. Due to the historical lack of extensive long-term systemic toxicity and genotoxicity data, regulatory bodies restrict its use primarily to rinse-off cosmetic products at maximum concentrations of 0.1% to 1.0%[2][6]. It is explicitly prohibited in oral products and in applications that may lead to inhalation exposure (e.g., aerosols) to prevent uncharacterized systemic absorption of the intact triarylmethane core[6].
References
- Pylam Dyes.ACID GREEN 22 CAS# 5863-51-4. Pylam Products Company, Inc.
- World Dye Variety.Acid Green 22.
- Reports of the Scientific Committee on Cosmetology (seventh series).Toxicological Evaluation of CI 42170.
- ResearchGate.Dye-tissue interactions: Mechanisms, quantification and bonding parameters for dyes used in biological staining.
- New Zealand Gazette.Cosmetic Products Group Standard (Amendment) Notice 2024.
- Reddit (r/chemistry).Modern Synonym for Alkali Fast Green?
